molecular formula C16H18ClNO2 B14293868 Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate CAS No. 112403-40-4

Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate

Katalognummer: B14293868
CAS-Nummer: 112403-40-4
Molekulargewicht: 291.77 g/mol
InChI-Schlüssel: PVVUNWXZUSPULF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenyl group, a chlorobutyl chain, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate typically involves the reaction of 4-(4-chlorobutyl)pyridine with phenyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually heated to facilitate the formation of the ester bond between the phenyl group and the pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the chlorobutyl chain or the pyridine ring.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce azido or cyano derivatives.

Wissenschaftliche Forschungsanwendungen

Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The phenyl group and the pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the chlorobutyl chain can form hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate can be compared with other pyridine derivatives such as:

    4-(4-chlorobutyl)pyridine: Lacks the phenyl ester group, which may affect its binding affinity and specificity.

    Phenyl 4-(4-hydroxybutyl)pyridine-1(4H)-carboxylate: Contains a hydroxyl group instead of a chlorine atom, which can alter its reactivity and biological activity.

    Phenyl 4-(4-aminobutyl)pyridine-1(4H)-carboxylate: The presence of an amino group can introduce different hydrogen bonding interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

112403-40-4

Molekularformel

C16H18ClNO2

Molekulargewicht

291.77 g/mol

IUPAC-Name

phenyl 4-(4-chlorobutyl)-4H-pyridine-1-carboxylate

InChI

InChI=1S/C16H18ClNO2/c17-11-5-4-6-14-9-12-18(13-10-14)16(19)20-15-7-2-1-3-8-15/h1-3,7-10,12-14H,4-6,11H2

InChI-Schlüssel

PVVUNWXZUSPULF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)CCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.